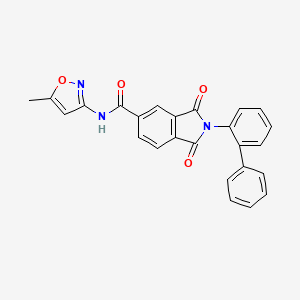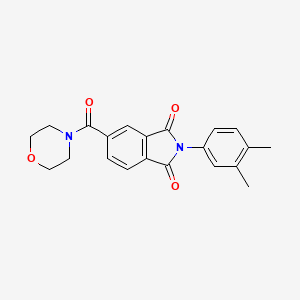![molecular formula C21H20ClN3O3S B3556774 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B3556774.png)
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide
Vue d'ensemble
Description
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide, also known as CBM-PMN, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
Mécanisme D'action
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide inhibits PKC activity by binding to the regulatory domain of the enzyme, which prevents its activation by diacylglycerol and calcium ions. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In vivo studies have shown that this compound has anti-tumor activity in xenograft models of breast cancer and leukemia.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. It has also been shown to have anti-tumor activity in various cancer cell lines, which makes it a potential candidate for cancer therapy. However, this compound has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in some assays. It also has poor bioavailability, which limits its use in animal studies.
Orientations Futures
There are several future directions for research on 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide. One area of research is to develop more potent and selective PKC inhibitors based on the structure of this compound. Another area of research is to investigate the mechanism of action of this compound in more detail, including its effects on downstream signaling pathways. Additionally, more studies are needed to evaluate the anti-tumor activity of this compound in vivo and to determine its potential as a cancer therapy.
Applications De Recherche Scientifique
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide has been widely used in scientific research as a PKC inhibitor. PKC is a family of serine/threonine kinases that are involved in various cellular processes such as cell growth, differentiation, and apoptosis. Dysregulation of PKC activity has been linked to various diseases such as cancer, diabetes, and cardiovascular diseases. Therefore, the development of PKC inhibitors such as this compound has been of great interest in the field of drug discovery.
Propriétés
IUPAC Name |
4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-29(27,28)25(15-17-6-2-3-8-20(17)22)19-11-9-16(10-12-19)21(26)24-14-18-7-4-5-13-23-18/h2-13H,14-15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDCUEPRJPDMNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3556702.png)
![2-iodo-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3556716.png)
![N-(4-ethylphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3556717.png)

![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide](/img/structure/B3556737.png)
![3-amino-N-2-naphthyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B3556747.png)

![ethyl 4-({[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B3556754.png)
![ethyl 4-[N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3556766.png)
![6-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3556771.png)
![ethyl 5-[bis(2-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B3556773.png)

![9-[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3556781.png)
